(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
The compound (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule that features a unique combination of functional groups. It contains an isoxazole ring, a sulfonyl group, and a piperazine moiety, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the reaction of hydroxylamine hydrochloride with a β-diketone under basic conditions to form the isoxazole ring . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile . The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity . The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperazine moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Sulfonyl piperazine derivatives: Compounds with sulfonyl and piperazine groups are often investigated for their therapeutic potential.
Uniqueness
(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-5-6-16(11-13(12)2)26(23,24)21-9-7-20(8-10-21)18(22)17-14(3)19-25-15(17)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJMOKHIMSTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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